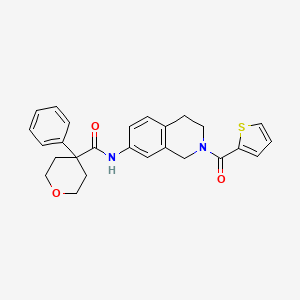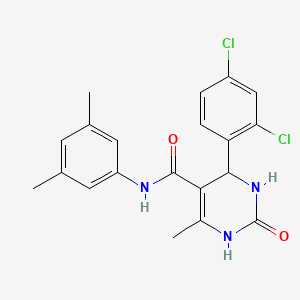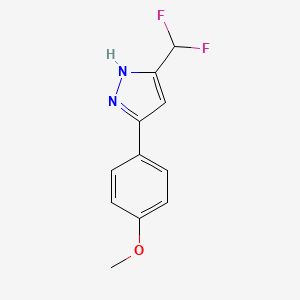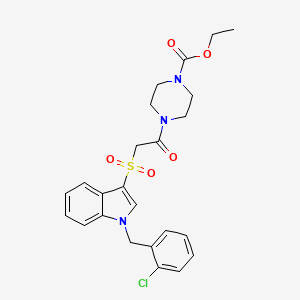![molecular formula C17H27N5O2 B2989878 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-46-7](/img/structure/B2989878.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, commonly known as theophylline, is a xanthine derivative that has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that relaxes the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels results in the relaxation of the smooth muscles in the airways, which improves breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
Theophylline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of various diseases. Theophylline has also been shown to have effects on the cardiovascular system, such as increasing heart rate and blood pressure. Additionally, theophylline has been shown to have effects on the central nervous system, such as improving cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, which makes it a reliable tool for research. Theophylline is also relatively inexpensive and readily available, which makes it accessible for researchers. However, there are also limitations to the use of theophylline in lab experiments. Theophylline has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, theophylline can interact with other drugs and compounds, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of theophylline. One area of research is the development of new formulations and delivery methods for theophylline, which may improve its clinical efficacy and reduce its side effects. Another area of research is the investigation of theophylline's potential use in the treatment of other diseases, such as cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanisms of action of theophylline and to identify new targets for its use.
Méthodes De Synthèse
Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain theophylline.
Applications De Recherche Scientifique
Theophylline has been extensively studied for its clinical applications in the treatment of respiratory diseases. However, it has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular diseases, neurological disorders, and cancer. Theophylline has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-9-22-13(11-21-10-7-6-8-12(21)2)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCEGUQZGEWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)
![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)
![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)